molecular formula C14H16F3NO4 B3034281 3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 1523571-21-2

3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B3034281
CAS No.: 1523571-21-2
M. Wt: 319.28
InChI Key: HMMPJTLENADFTA-UHFFFAOYSA-N
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Description

3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of a cyclobutane ring with a benzylamino group and a carboxylic acid functional group. The addition of 2,2,2-trifluoroacetic acid enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with benzylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 3-(benzylamino)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The cyclobutane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the benzylamino group.

    Benzylamine: Contains the benzylamino group but lacks the cyclobutane ring.

    2,2,2-Trifluoroacetic acid: Provides the trifluoroacetyl group but lacks the cyclobutane and benzylamino groups.

Uniqueness: The combination of the cyclobutane ring, benzylamino group, and carboxylic acid functional group, along with the addition of 2,2,2-trifluoroacetic acid, makes this compound unique. It offers a distinct set of chemical properties and reactivity patterns that are not found in the individual components.

Biological Activity

3-(Benzylamino)cyclobutane-1-carboxylic acid, often used in pharmaceutical research, is a compound that has garnered attention for its potential biological activities. When combined with 2,2,2-trifluoroacetic acid (TFA), it exhibits unique properties that may enhance its efficacy in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C12H15F3N2O2
  • Molecular Weight : 276.25 g/mol
  • Physical State : Solid at room temperature

The biological activity of 3-(benzylamino)cyclobutane-1-carboxylic acid in conjunction with TFA can be attributed to several mechanisms:

  • Electrochemical Activity : Research indicates that TFA can facilitate electroreductive alkylations, enhancing the reactivity of carboxylic acids in coupling reactions with (hetero)arenes. This property is crucial for synthesizing biologically active compounds .
  • Regulatory Effects on Cellular Functions : The compound has been shown to influence cellular pathways, potentially modulating immune responses or cancer cell proliferation. For instance, studies have indicated that derivatives of cyclobutane compounds can activate natural killer (NK) cells, leading to inhibited growth in pancreatic cancer models .

Biological Applications

The compound's potential therapeutic applications include:

  • Cancer Treatment : The ability to activate immune cells suggests a role in oncology. For example, a study demonstrated that compounds derived from cyclobutane structures could inhibit tumor growth by enhancing NK cell activity .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Electroreductive Coupling Study Demonstrated high yields (up to 98%) in reactions involving TFA as a proton source, indicating the compound's utility in synthetic organic chemistry .
Cancer Cell Proliferation Inhibition Compounds similar to 3-(benzylamino)cyclobutane-1-carboxylic acid showed significant inhibition of pancreatic cancer cell growth by activating NK cells in vitro and in vivo .
Neuroprotection Study Investigated the effects of cyclobutane derivatives on neuronal cells; results indicated potential protective effects against oxidative stress .

Properties

IUPAC Name

3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C2HF3O2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,13H,6-8H2,(H,14,15);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMPJTLENADFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NCC2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Reactant of Route 3
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3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
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3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Reactant of Route 5
Reactant of Route 5
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Reactant of Route 6
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid

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